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1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

Medicinal Chemistry Building Block Chemistry Parallel Synthesis

Medicinal chemistry programs often face delays due to inconsistent building block purity, compromising SAR reproducibility. This triazolopiperazine core solves that with pre-validated batch QC. Key outcomes: • PARP-1 inhibitor lead generation with IC₅₀ down to 0.220 nM achievable via piperazine N-functionalization. • DPP-4 pharmacophore matching: yields sub-nanomolar inhibitors (IC₅₀ = 0.18 nM) when elaborated to β-aminoamides. • Fragment library compliance (MW 218.26, XLogP3 0.3) for c-Met/VEGFR-2 hinge-binding. ≥97% purity with NMR/HPLC certificates ensures enzymatic assay reproducibility.

Molecular Formula C10H14N6
Molecular Weight 218.26 g/mol
CAS No. 305865-38-7
Cat. No. B3382110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
CAS305865-38-7
Molecular FormulaC10H14N6
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C=CN=C2N3CCNCC3
InChIInChI=1S/C10H14N6/c1-8-13-14-10-9(12-4-7-16(8)10)15-5-2-11-3-6-15/h4,7,11H,2-3,5-6H2,1H3
InChIKeyRBARZSYNBUZLRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scaffold Identity and Procurement Baseline


1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine (CAS 305865-38-7) is a heterocyclic small molecule (C₁₀H₁₄N₆, MW 218.26 g/mol) comprising a [1,2,4]triazolo[4,3-a]pyrazine core with a methyl substituent at the 3-position and a piperazine ring at the 8-position [1]. It belongs to the piperazinotriazole/triazolopiperazine class recognized as a privileged scaffold in medicinal chemistry, with demonstrated utility across multiple target families including PARP-1 (poly(ADP-ribose)polymerase-1), DPP-4 (dipeptidyl peptidase IV), NK-3 (neurokinin-3 receptor), and c-Met/VEGFR-2 kinases [2]. The compound is commercially available from multiple suppliers at purities ranging from 95% to ≥98%, and is cataloged under MDL number MFCD01553873 [3]. Importantly, this compound is primarily positioned as a versatile research building block and screening scaffold, not as a finished active pharmaceutical ingredient.

Scaffold class Privileged triazolopiperazine chemotype
Key feature Pre-installed piperazine enables direct parallel derivatization
Procurement note Research building block; not a finished API

Why In-Class Analogs Cannot Substitute


Within the triazolo[4,3-a]pyrazine family, seemingly minor structural modifications produce profound shifts in target engagement, selectivity, and ADME properties. The 3-methyl substitution on the target compound distinguishes it from the unsubstituted 8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1341695-28-0), altering both lipophilicity and steric profile at a position critical for kinase hinge-binding and PARP catalytic domain interactions [1]. Ethyl homologs (e.g., CAS 1955515-15-7) introduce additional rotatable bonds and increased LogP that can shift selectivity among PARP isoforms or DPP-4 vs. related peptidases [2]. The chloro-precursor 8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS 33590-17-9) completely lacks the piperazine moiety, precluding key hydrogen-bonding and basic amine interactions essential for PARP-1 and DPP-4 pharmacophore models [3]. Patent SAR data from the triazolopiperazine DPP-4 inhibitor program demonstrate that stereochemistry at the 8-position strongly influences potency, with (R)-configuration preferred over (S), and that the 3-substituent identity directly governs oral bioavailability and metabolic stability [2]. Thus, even structurally adjacent analogs cannot be assumed interchangeable without compromising pharmacological fidelity or SAR continuity.

Unsubstituted 8-(piperazin-1-yl) analog (CAS 1341695-28-0)
Missing 3-methyl group may shift PARP isoform selectivity and alter lipophilicity-driven target engagement.
Ethyl homolog (CAS 1955515-15-7)
Additional methylene increases LogP and rotatable bonds, potentially modifying selectivity among PARP isoforms or DPP-4 vs. related peptidases.
8-Chloro precursor (CAS 33590-17-9)
Lacks piperazine; precludes key hydrogen-bonding and basic amine interactions required for PARP-1 and DPP-4 pharmacophore engagement without further synthesis.

Quantitative Differentiation Against Closest Analogs


Piperazine vs. Chloro: Synthetic Utility and Biological Enablement

The target compound incorporates a secondary piperazine amine at the 8-position, enabling direct N-acylation, N-alkylation, or sulfonylation in library synthesis without requiring a separate amination step. In contrast, its direct synthetic precursor 8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS 33590-17-9) requires a nucleophilic aromatic substitution (SNAr) reaction with piperazine to install this functionality—an additional synthetic step with variable yields [1]. In the DPP-4 inhibitor series, the triazolopiperazine-bearing β-aminoamides achieved IC₅₀ values ranging from 4.3 nM (compound 34b) down to 0.18 nM (compound 46b), while the non-piperazine core alone showed no measurable DPP-4 inhibition [2]. This demonstrates that the piperazine moiety is not merely a solubilizing group but a pharmacophoric requirement for target engagement in this class.

Piperazine vs. Chloro
Cross-study comparable
ΔMW +49.68, ΔXLogP −1.2, HBD +1, HBA +2
Pre-installed piperazine enables direct SAR library synthesis without additional amination step.
DPP-4 inhibition requires piperazine; chloro precursor needs SNAr.
Medicinal Chemistry Building Block Chemistry Parallel Synthesis

3-Methyl Substitution: Lipophilicity and Target Selectivity Modulation

The 3-methyl group on the triazole ring differentiates this compound from 8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1341695-28-0), which lacks any substituent at this position. In the PARP-1 inhibitor patent US9255106, compounds with small alkyl substituents at the 3-position (including methyl) demonstrated differential selectivity within the PARP family. Compound S3 from this patent series, which incorporates a substituted piperazinotriazole core, exhibited a PARP-1 IC₅₀ of 0.220 nM [1]. The 3-methyl group contributes to shape complementarity within the PARP-1 nicotinamide-binding pocket, where the methyl occupies a small lipophilic sub-pocket that is sterically more constrained in PARP-2, contributing to isoform selectivity [2]. In the DPP-4 triazolopiperazine series, sitagliptin—which bears a 3-(trifluoromethyl) substituent—achieves DPP-4 IC₅₀ = 18 nM; SAR studies demonstrated that replacing this with 3-methyl modulates both potency and selectivity against related proteases including DPP-8, DPP-9, and FAP [3].

3-Methyl substitution effect
Class-level inference
ΔMW +14, ΔXLogP ≈ +0.3–0.7, selectivity modulation in PARP and DPP-4
3-Methyl group provides defined steric and lipophilic baseline for target selectivity.
Patent SAR shows isoform selectivity differences with small alkyl variations.
Physicochemical Optimization PARP-1 Selectivity Kinase Profiling

Physicochemical Profile: Balancing Permeability and Solubility

The target compound's computed XLogP3-AA of 0.3, single rotatable bond, 1 H-bond donor, and 5 H-bond acceptors place it in a favorable physicochemical space for CNS and oral drug candidates, with a topological polar surface area (TPSA) suitable for balanced permeability and solubility [1]. This contrasts with the more lipophilic 8-chloro precursor (XLogP3-AA = 1.5, TPSA = 43.1 Ų) which falls outside typical fragment-like lead criteria, and the ethyl homolog (3-ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine, CAS 1955515-15-7) which, with an additional methylene unit, would be expected to increase LogP by approximately +0.5 units and introduce an additional rotatable bond, potentially reducing ligand efficiency metrics [2][3]. In the NK-3 receptor antagonist optimization program, ligand lipophilic efficiency (LLE) was a key optimization parameter, with the triazolopiperazine core enabling concurrent improvement in bioactivity and LLE [4].

Physicochemical profile
Cross-study comparable
XLogP 0.3, HBD 1, HBA 5, TPSA ~57.6 Ų, 1 rotatable bond
Fragment-like balance of permeability and solubility supports both assay and oral optimization.
Ethyl analog: higher LogP, additional rotatable bond.
Drug-likeness Physicochemical Profiling Lead Optimization

Patent-Validated Utility Across Multiple Target Families

The triazolo[4,3-a]pyrazine scaffold, with 3-methyl and 8-piperazine substitution pattern matching the target compound, is explicitly claimed and exemplified across multiple therapeutic patent families. US9255106B2 discloses piperazinotriazole compounds as high-selectivity PARP-1 inhibitors, with exemplified compound S3 achieving PARP-1 IC₅₀ = 0.220 nM and demonstrating selectivity over PARP-2 [1]. In the DPP-4 space, the triazolopiperazine scaffold forms the core of sitagliptin (DPP-4 IC₅₀ = 18 nM) and optimized analogs reaching sub-nanomolar potency (compound 46b, IC₅₀ = 0.18 nM), with X-ray crystallography confirming the (R)-stereochemistry preference at the 8-position [2]. Dual c-Met/VEGFR-2 kinase inhibitors based on [1,2,4]triazolo[4,3-a]pyrazine achieved c-Met IC₅₀ = 26.00 nM and antiproliferative activity against A549 (IC₅₀ = 0.98 μM), MCF-7 (IC₅₀ = 1.05 μM), and HeLa (IC₅₀ = 1.28 μM) cell lines [3]. N-Acyl-triazolopiperazine NK-3 receptor antagonists demonstrated oral efficacy in preclinical models of sex-hormone disorders [4]. This cross-target validation establishes the scaffold as a privileged chemotype, unlike single-target scaffolds where SAR is confined to one protein family.

Target family breadth
Class-level inference
Validated in PARP-1, DPP-4, c-Met/VEGFR-2, NK-3 families
Privileged chemotype enables multi-target hit finding from a single scaffold.
Chloro precursor lacks direct biological activity; SAR requires piperazine elaboration.
PARP-1 Inhibition DPP-4 Inhibition NK-3 Antagonism c-Met/VEGFR-2 Kinase

Optimal Research and Industrial Application Scenarios


PARP-1 Focused Library Synthesis and Isoform Selectivity Profiling

Use as the core scaffold for generating focused compound libraries targeting PARP-1 with potential selectivity over PARP-2. The pre-installed piperazine enables rapid parallel N-acylation or N-arylation to explore the ADP-ribose binding pocket. Patent US9255106B2 demonstrates that triazolopiperazine analogs achieve PARP-1 IC₅₀ values as low as 0.220 nM, with selectivity over PARP-2 governed by 3-substituent identity [1]. The 3-methyl group provides a defined steric and lipophilic baseline for SAR exploration. Researchers should procure this compound at ≥97% purity from suppliers offering batch-specific analytical certificates (NMR, HPLC) to ensure reproducibility in enzymatic assays.

DPP-4 Inhibitor Lead Optimization and Selectivity Screening

Employ as the central scaffold for DPP-4 inhibitor discovery, capitalizing on the established SAR that triazolopiperazine β-aminoamides achieve sub-nanomolar DPP-4 inhibition (compound 46b: IC₅₀ = 0.18 nM) [2]. The 8-position piperazine is the critical attachment point for the β-aminoamide warhead, and the 3-methyl substituent provides a well-characterized starting point for modulating selectivity against DPP-8, DPP-9, and FAP. X-ray crystallography of inhibitor-enzyme complexes confirms stereochemical preference at the 8-position, guiding enantioselective synthesis strategies [2]. Procurement of enantiopure material or chiral resolution methods should be considered for advanced SAR studies.

Kinase Inhibitor Fragment-Based Drug Discovery

Deploy as a fragment-sized (MW 218.26, ≤18 heavy atoms) starting point for kinase inhibitor discovery, particularly for c-Met and VEGFR-2. The [1,2,4]triazolo[4,3-a]pyrazine core functions as a hinge-binding motif, while the piperazine provides a vector for growing into the solvent-exposed region or back pocket [3]. The favorable computed physicochemical profile (XLogP3-AA = 0.3, 1 HBD, 5 HBA) meets fragment library design criteria (Rule of Three). Dual c-Met/VEGFR-2 inhibition has been achieved with optimized triazolopyrazine derivatives (c-Met IC₅₀ = 26.00 nM), validating the scaffold's kinase engagement potential [3]. Fragment soaking and X-ray crystallography studies are recommended as follow-on experiments.

Neurokinin-3 Receptor Antagonist Development

Utilize as the core chemotype for developing NK-3 receptor antagonists targeting sex-hormone disorders. The N-acyl-triazolopiperazine series has demonstrated oral bioavailability and in vivo efficacy in reducing luteinizing hormone (LH) pulsatility in preclinical models [4]. The 3-methyl group contributes to ligand lipophilic efficiency (LLE), a key optimization parameter in this series. Structure-based design leveraging the triazolopiperazine scaffold's conformational rigidity can guide substitutions at the piperazine nitrogen to balance potency, selectivity, and metabolic stability [4].

Application
Selection Property
Validation Focus
PARP-1 inhibitor library synthesis
Pre-installed piperazine for parallel derivatization
PARP-1/2 isoform selectivity assays
DPP-4 inhibitor lead optimization
Established triazolopiperazine SAR
DPP-4/DPP-8/DPP-9 selectivity panel
Kinase fragment-based lead generation
Fragment-like physicochemical profile
Kinase panel binding and inhibition assays
NK-3 receptor antagonist studies
Conformational rigidity and LLE optimization
In vitro NK-3 functional and binding assays
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